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Compound of Interest

Compound Name:
N-hydroxy-1-

piperidinecarboximidamide

Cat. No.: B1199650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic

methodology for N-hydroxy-1-piperidinecarboximidamide, a molecule of interest in

medicinal chemistry and drug development due to its potential as a nitric oxide donor and its

utility as a synthetic intermediate. Given the limited availability of experimental data in public

databases, this document presents predicted spectroscopic data based on established

principles, alongside a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Properties
N-hydroxy-1-piperidinecarboximidamide possesses a piperidine ring linked to a

hydroxycarboximidamide functional group. This structure imparts specific chemical and

physical properties relevant to its biological activity and analytical characterization.
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Property Value

IUPAC Name N'-hydroxy-1-piperidinecarboximidamide

CAS Number 29044-24-4

Molecular Formula C₆H₁₃N₃O

Molecular Weight 143.19 g/mol

Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra, the following data have been

predicted based on the analysis of functional groups and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. These

predictions are based on the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.5 br s 1H N-Hydroxy

~4.5 - 5.5 br s 2H Amidine NH₂

~3.2 - 3.4 t 4H Piperidine (C2, C6)

~1.5 - 1.7 m 6H
Piperidine (C3, C4,

C5)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~155 - 160 C=NOH

~45 - 50 Piperidine (C2, C6)

~24 - 27 Piperidine (C4)

~22 - 25 Piperidine (C3, C5)

Infrared (IR) Spectroscopy
The predicted IR absorption bands are summarized below, corresponding to the characteristic

vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (hydroxy)

3300 - 3100 Medium N-H stretch (amidine)

2950 - 2850 Strong C-H stretch (aliphatic)

1660 - 1630 Strong C=N stretch (imidamide)

1470 - 1430 Medium C-H bend (piperidine)

1100 - 1000 Medium C-N stretch (piperidine)

950 - 900 Medium N-O stretch

Mass Spectrometry (MS)
The predicted mass spectrum under Electron Ionization (EI) would likely show a molecular ion

peak ([M]⁺) at m/z 143. The fragmentation pattern is expected to involve the cleavage of the

piperidine ring and the loss of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments
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m/z Proposed Fragment Ion

143 [C₆H₁₃N₃O]⁺ (Molecular Ion)

126 [M - NH₃]⁺

84 [C₅H₁₀N]⁺ (Piperidine ring fragment)

59 [CH₃N₂O]⁺

Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and

characterization of N-hydroxy-1-piperidinecarboximidamide.

Synthesis of N-hydroxy-1-piperidinecarboximidamide
This procedure is adapted from established methods for the synthesis of amidoximes from

nitriles.

Materials:

Piperidine-1-carbonitrile

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium carbonate (Na₂CO₃)

Ethanol

Water

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium

carbonate (0.6 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine in situ.

Add piperidine-1-carbonitrile (1.0 eq) to the reaction mixture.

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to obtain pure N-hydroxy-1-
piperidinecarboximidamide.

Spectroscopic Characterization
NMR Spectroscopy:

Prepare a ~10-20 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

Mass Spectrometry:

Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight

and fragmentation pattern.
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Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of

N-hydroxy-1-piperidinecarboximidamide.
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Caption: Workflow for Synthesis and Characterization.

To cite this document: BenchChem. [N-Hydroxy-1-piperidinecarboximidamide: A
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PDF]. Available at: [https://www.benchchem.com/product/b1199650#spectroscopic-data-
nmr-ir-ms-for-n-hydroxy-1-piperidinecarboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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